molecular formula C10H5NO2 B3057698 2-Formylbenzofuran-5-carbonitrile CAS No. 84102-82-9

2-Formylbenzofuran-5-carbonitrile

Cat. No.: B3057698
CAS No.: 84102-82-9
M. Wt: 171.15 g/mol
InChI Key: JSAADTRTZARCQJ-UHFFFAOYSA-N
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Description

The study of heterocyclic compounds is a cornerstone of modern chemistry, with benzofuran (B130515) and its derivatives consistently attracting considerable attention. 2-Formylbenzofuran-5-carbonitrile emerges as a molecule with potential for a variety of chemical transformations and applications, owing to its distinct combination of reactive functional groups.

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, serves as the foundational structure for a vast array of natural products and synthetic molecules. jocpr.comnih.gov The chemistry of benzofuran is rich and varied, with numerous methods developed for the synthesis and functionalization of this scaffold. jocpr.comnih.govorganic-chemistry.org The introduction of substituents onto the benzofuran ring system, as seen in this compound, dramatically influences the molecule's electronic properties and reactivity, opening up new avenues for chemical exploration.

General methods for the synthesis of 2-formylbenzofurans often involve the oxidation of a methyl group at the 2-position of the benzofuran ring using reagents like selenium dioxide. lookchem.com Alternative approaches include the radical oxidation of substituted vinyloxybenzenes. lookchem.com The synthesis of benzofuran-2-carboxylic acids, which are related to formyl derivatives, can be achieved through the condensation of salicylaldehydes with chloroacetic acid or via the base-catalyzed ring contraction of 3-bromocoumarins. lookchem.com

Functionalized benzofuran scaffolds are of paramount importance in the field of advanced organic chemistry due to their prevalence in biologically active compounds and their utility as versatile building blocks for the synthesis of more complex molecules. rsc.orgrsc.org The diverse range of biological activities associated with benzofuran derivatives includes anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. rsc.orgrsc.org

The strategic placement of functional groups on the benzofuran nucleus allows for a wide array of chemical modifications. For instance, the formyl group, an aldehyde, is a versatile handle for various transformations such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in numerous carbon-carbon bond-forming reactions. The nitrile group is also a valuable functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The presence of both of these groups in this compound suggests its potential as a precursor to a diverse library of polysubstituted benzofuran derivatives.

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several promising research directions. The compound's bifunctional nature makes it an attractive starting material for the synthesis of novel heterocyclic systems through intramolecular cyclization reactions. The aldehyde and nitrile moieties can be selectively manipulated to introduce a variety of other functional groups, leading to the creation of new benzofuran-based compounds with potentially interesting chemical and physical properties.

Furthermore, given the established importance of functionalized benzofurans, research into the potential applications of this compound and its derivatives in materials science, such as in the development of organic semiconductors or fluorescent dyes, could be a fruitful area of investigation. The synthesis and exploration of the chemical reactivity of this compound would be a valuable contribution to the field of heterocyclic chemistry.

Chemical and Physical Properties of this compound

Below is a table summarizing the known chemical and physical properties of 5-Formylbenzofuran-2-carbonitrile, which is an isomer of the title compound. It is important to note that the properties of this compound may differ.

PropertyValueSource
Molecular Formula C10H5NO2 uni.lu
Monoisotopic Mass 171.03203 Da uni.lu
SMILES C1=CC2=C(C=C1C=O)C=C(O2)C#N uni.lu
InChI InChI=1S/C10H5NO2/c11-5-9-4-8-3-7(6-12)1-2-10(8)13-9/h1-4,6H uni.lu
InChIKey WSXIBCRETBRQRW-UHFFFAOYSA-N uni.lu

Properties

IUPAC Name

2-formyl-1-benzofuran-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5NO2/c11-5-7-1-2-10-8(3-7)4-9(6-12)13-10/h1-4,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAADTRTZARCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510517
Record name 2-Formyl-1-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84102-82-9
Record name 2-Formyl-1-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Historical and Contemporary Approaches to Benzofuran (B130515) Synthesis

The construction of the benzofuran ring system has been a subject of extensive research for over a century, leading to a diverse array of synthetic strategies. These methods can be broadly categorized into conventional cyclization and annulation reactions and modern transition-metal-catalyzed protocols.

Conventional Cyclization and Annulation Reactions

Historically, the synthesis of benzofurans relied on cyclization reactions that form the furan (B31954) ring onto a pre-existing benzene (B151609) derivative. One of the earliest methods is the Perkin rearrangement. nih.gov Other classical approaches often involve the reaction of salicylaldehydes or o-hydroxyacetophenones with various reagents. For instance, the reaction of a salicylaldehyde (B1680747) with an ethyl chloroacetate (B1199739) or an α-haloketone can lead to the formation of the benzofuran ring. jocpr.com

Another significant conventional strategy is the acid-catalyzed cyclization of o-alkynylphenols. This intramolecular hydroalkoxylation proceeds to form the benzofuran core. Furthermore, the oxidative cyclization of o-hydroxystilbenes, often mediated by reagents like lead tetraacetate, provides a pathway to 2-arylbenzofurans. jocpr.com While these methods have been historically important, they can sometimes be limited by harsh reaction conditions, low yields, and a narrow substrate scope.

A notable metal-free approach involves the annulation of electrophilic benzothiophenes with phenols to create benzothienobenzofurans, a related class of compounds. researchgate.net This highlights that cyclization strategies continue to evolve, with a focus on milder and more efficient protocols.

Transition-Metal-Catalyzed Protocols for Benzofuran Core Formation

The advent of transition-metal catalysis has revolutionized the synthesis of benzofurans, offering milder reaction conditions, greater functional group tolerance, and higher efficiency. uni.lu These methods typically involve the formation of carbon-carbon and carbon-oxygen bonds in a controlled manner.

Palladium catalysis is a cornerstone of modern benzofuran synthesis. nih.gov A widely employed method is the palladium-catalyzed coupling of terminal alkynes with o-hydroxyaryl halides, which can proceed in a single step. nih.gov This is often achieved through a Sonogashira coupling followed by an intramolecular cyclization. For example, the synthesis of 2-arylbenzofurans can be accomplished by reacting an o-iodophenol with a terminal alkyne in the presence of a palladium catalyst. nih.gov

Palladium-catalyzed C-H activation and arylation of the benzofuran core itself is another powerful tool for functionalization. organic-chemistry.org For instance, the direct C-H arylation of benzofuran with aryl halides or other arylating agents can selectively introduce substituents at the C2 position. organic-chemistry.org

ReactantsCatalyst SystemProduct TypeReference
o-Iodophenol, Terminal AlkynePdCl₂(PPh₃)₂2-Substituted Benzofuran nih.gov
Benzofuran, Aryl BromidePd(PPh₃)₄, KOAc2-Arylbenzofuran organic-chemistry.org
2-Hydroxyaryl Halide, Terminal AlkynePd(OAc)₂, CuIBenzofuran
2-Chlorophenol, Terminal AlkynePd-Cy-DHTPSubstituted Benzofuran

Table 1: Examples of Palladium-Mediated Benzofuran Synthesis

Copper-based catalysts offer a cost-effective and efficient alternative for benzofuran synthesis. nih.gov Copper-catalyzed methods often involve the coupling of phenols with various partners. A notable example is the copper-mediated oxidative annulation of phenols and unactivated internal alkynes. This approach allows for the construction of the benzofuran ring through a sequence of carbocupration, alkyne insertion, and cyclization.

Another strategy involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. This transformation proceeds through a sequential nucleophilic addition of the phenol (B47542) to the alkyne followed by an oxidative cyclization. Furthermore, copper catalysts have been employed in the intramolecular C-O bond formation starting from 1-aryl- or 1-alkylketones.

ReactantsCatalyst SystemProduct TypeReference
Phenol, Unactivated Internal AlkyneCopper-MediatedBenzofuran Derivative
Phenol, AlkyneCopper, O₂Polysubstituted Benzofuran
1-Aryl/AlkylketoneCopper(I)Benzofuran Analogue
o-Hydroxy Aldehyde, Amine, AlkyneCuIAmino-Substituted Benzofuran jocpr.com

Table 2: Examples of Copper-Catalyzed Benzofuran Synthesis

The combination of palladium and copper catalysts is particularly effective in Sonogashira coupling reactions, which are frequently used for benzofuran synthesis. nih.gov In these systems, the palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst is crucial for the formation of the copper acetylide intermediate. jocpr.com

A prime example is the synthesis of 7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde, an analogue of the target molecule. This was achieved through the coupling of 5-iodovanillin (B1580916) with phenylacetylene (B144264) in the presence of a palladium catalyst and copper(I) iodide as a co-catalyst. jocpr.com This one-pot process involves the Sonogashira coupling followed by an in-situ intramolecular cyclization to afford the benzofuran ring. This strategy is highly relevant for the potential synthesis of 2-Formylbenzofuran-5-carbonitrile.

ReactantsCatalyst SystemProduct TypeReference
o-Iodophenol, Terminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃N2-Substituted Benzofuran nih.gov
5-Iodovanillin, PhenylacetylenePd-Catalyst, CuI7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde jocpr.com
Ferrocene Derivatives, Benzofuran PrecursorsPalladium and Copper CatalystsFerrocene-Benzofuran Hybrids

Table 3: Examples of Combined Palladium-Copper Catalyzed Benzofuran Synthesis

Ruthenium-catalyzed reactions have emerged as a powerful method for C-H bond functionalization and the synthesis of heterocyclic compounds. Specifically, ruthenium-catalyzed dehydrative C-H coupling of phenols with aldehydes or alkynes provides a direct route to substituted benzofurans. This process is atom-economical as it liberates water as the only byproduct.

For instance, a cationic ruthenium-hydride complex has been shown to be an effective catalyst for the dehydrative C-H coupling of phenols and aldehydes to form 2-alkylphenol products, which can be precursors to benzofurans. In some cases, the reaction can be directed to form benzofuran derivatives directly. Ruthenium catalysts have also been used for the cycloisomerization of certain propargylic alcohols to yield benzofurans.

ReactantsCatalyst SystemProduct TypeReference
Phenol, Aldehyde[(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻2-Alkylphenol, Benzofuran
Phenol, AlkyneRuthenium CatalystBenzofuran Derivative jocpr.com
1-Allyl-2-allyloxybenzeneRuthenium CatalystSubstituted Benzofuran

Table 4: Examples of Ruthenium-Catalyzed Benzofuran Synthesis

Targeted Synthesis of this compound and Closely Related Analogs

The targeted synthesis of this compound necessitates a strategic approach to introduce the formyl group at the 2-position and the carbonitrile group at the 5-position of the benzofuran core. The following sections explore various synthetic pathways to achieve this.

Multi-Step Organic Synthesis Routes

The construction of this compound is typically achieved through a multi-step synthetic sequence, as a direct single-step synthesis is often not feasible due to the specific substitution pattern. A plausible route could commence with a readily available substituted phenol, followed by the systematic introduction of the required functional groups.

One hypothetical, yet chemically sound, multi-step approach could begin with 4-hydroxybenzonitrile (B152051). The synthesis would proceed through the following key transformations:

Ortho-functionalization of the Phenol : Introduction of a group ortho to the hydroxyl moiety that will facilitate the formation of the furan ring. This could be achieved through iodination or allylation.

Formation of the Benzofuran Ring : Cyclization to form the core benzofuran structure.

Introduction of the Formyl Group : Formylation at the 2-position of the benzofuran ring.

The following table outlines a potential multi-step synthesis:

StepReactionStarting MaterialKey ReagentsIntermediate/Product
1Iodination4-HydroxybenzonitrileI₂, KI, NaOH4-Hydroxy-3-iodobenzonitrile
2Sonogashira Coupling4-Hydroxy-3-iodobenzonitrileTerminal alkyne (e.g., Trimethylsilylacetylene), Pd catalyst, Cu co-catalyst, Base5-Cyano-2-(trimethylsilylethynyl)phenol
3Cyclization/Desilylation5-Cyano-2-(trimethylsilylethynyl)phenolBase (e.g., K₂CO₃) or TBAF5-Cyanobenzofuran
4Formylation5-CyanobenzofuranVilsmeier-Haack reagent (POCl₃, DMF)This compound

This route strategically builds the molecule by first establishing the benzofuran core with the nitrile group in place, followed by the final formylation step.

Strategies Involving Phenol Derivatization and Intramolecular Cyclization

The synthesis of the benzofuran nucleus frequently relies on the derivatization of phenols followed by an intramolecular cyclization. nih.govrsc.org These strategies are central to constructing the core scaffold of this compound.

A common approach involves the O-alkylation of a phenol with an α-haloketone, followed by cyclodehydration. nih.gov For the target molecule, a starting material such as 4-hydroxybenzonitrile could be reacted with a suitable α-haloacetaldehyde equivalent. However, controlling the regioselectivity of the initial alkylation and subsequent cyclization can be challenging.

Palladium-catalyzed intramolecular oxidative cyclization of ortho-allylphenols or ortho-alkynylphenols presents a powerful alternative. nih.govresearchgate.net For instance, an appropriately substituted phenol can be coupled with a terminal alkyne, and the resulting o-alkynylphenol can undergo cyclization to form the benzofuran ring. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

The following table summarizes some common phenol derivatization and cyclization strategies for benzofuran synthesis:

StrategyDescriptionKey ReagentsReference
O-Alkylation and CyclodehydrationReaction of a phenol with an α-haloketone followed by acid-catalyzed cyclization.α-haloketone, Base, Acid (e.g., PPA) nih.gov
Sonogashira Coupling and CyclizationPalladium-catalyzed coupling of an o-halophenol with a terminal alkyne, followed by intramolecular cyclization.Pd catalyst, Cu co-catalyst, Base libretexts.orgwikipedia.org
Wacker-type CyclizationIntramolecular oxidative cyclization of an o-allylphenol.Pd catalyst, Oxidant (e.g., O₂, benzoquinone) nih.gov
Copper-Catalyzed Aerobic Oxidative CyclizationOne-pot reaction of phenols and alkynes using a copper catalyst and molecular oxygen.Cu catalyst, O₂ rsc.org

Specific Approaches for Introducing Formyl and Carbonitrile Moieties

The introduction of the formyl and carbonitrile groups at specific positions on the benzofuran ring requires carefully chosen synthetic methods.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comnumberanalytics.comorganic-chemistry.orgwikipedia.org Benzofurans are susceptible to electrophilic substitution, and formylation typically occurs at the 2-position. youtube.comyoutube.com The reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.orgjk-sci.com

The reactivity of the benzofuran ring in the Vilsmeier-Haack reaction is influenced by the substituents present. An electron-withdrawing group like the nitrile at the 5-position would deactivate the benzene ring towards electrophilic attack but is expected to have a lesser effect on the reactivity of the furan ring, thus favoring formylation at the 2-position.

The general mechanism of the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich position of the substrate. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde. wikipedia.org

Sandmeyer Reaction : This classic reaction involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide salt to yield the corresponding nitrile. numberanalytics.comwikipedia.orgnih.govorganic-chemistry.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would require a precursor such as 5-amino-2-formylbenzofuran.

Palladium-Catalyzed Cyanation : Modern cross-coupling reactions offer a versatile and often milder alternative to the Sandmeyer reaction. Palladium-catalyzed cyanation of aryl halides or triflates is a powerful method for introducing a nitrile group. nih.govresearchgate.netmit.edursc.org A suitable precursor for this approach would be 5-bromo- or 5-iodo-2-formylbenzofuran, which could be reacted with a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst and a suitable ligand. nih.govmit.edu

From Aldehydes : Aromatic nitriles can also be synthesized from aromatic aldehydes. rsc.org This typically involves the conversion of the aldehyde to an aldoxime, followed by dehydration to the nitrile. This would be a less direct route for the target molecule as it would require the presence of another aldehyde group at the 5-position.

The following table compares different nitrile introduction strategies:

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Sandmeyer ReactionAromatic AmineNaNO₂, Acid, CuCNWell-established, reliable for many substrates.Requires handling of potentially unstable diazonium salts and toxic cyanides. wikipedia.orgnih.gov
Palladium-Catalyzed CyanationAryl Halide/TriflatePd catalyst, Ligand, Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])Mild conditions, high functional group tolerance. nih.govmit.edursc.orgCatalyst cost and sensitivity, potential for catalyst poisoning by cyanide. nih.gov
Dehydration of AldoximeAromatic AldehydeHydroxylamine, Dehydrating agentAvoids the use of highly toxic metal cyanides.Requires an additional step to form the aldoxime. rsc.org

Novel Methodologies: Substituent Migration and Rearrangement Reactions

Recent advances in organic synthesis have led to the development of novel methodologies involving substituent migration and rearrangement reactions for the synthesis of highly substituted benzofurans. While not yet specifically applied to this compound, these strategies offer potential future routes.

One such method involves the rearrangement of 2-hydroxychalcones to selectively form different benzofuran isomers, including 3-formylbenzofurans. nih.gov Although this produces the 3-formyl isomer, the underlying principles of rearrangement could potentially be adapted.

Another innovative approach involves a charge-accelerated fiveable.mefiveable.me-sigmatropic rearrangement of sulfonium (B1226848) intermediates derived from phenols and alkynyl sulfoxides, leading to highly substituted benzofurans through subsequent substituent migration. This method has been shown to be effective for preparing multi-aryl-substituted and fully substituted benzofurans.

These novel methodologies highlight the ongoing development in the field of heterocyclic synthesis and may provide more efficient and regioselective pathways to complex benzofuran derivatives in the future.

Oxidative Hydrolysis in Benzofuran Synthesis

The synthesis of formyl and carboxy derivatives of benzofuran can be achieved through the modification of precursor molecules. lookchem.com One notable method involves the oxidative hydrolysis of 2-(2-aminovinyl)benzofuran-5,6-dicarbonitriles. lookchem.com This transformation is effectively carried out using sodium periodate (B1199274) (NaIO4) in a mixture of tetrahydrofuran (B95107) (THF) and water. lookchem.com

The process begins with the synthesis of 2-[2-(Dimethylamino)ethenyl]benzofuran-5,6-dicarbonitriles from their corresponding 2-methylbenzofuran (B1664563) precursors. lookchem.com The subsequent oxidation of these dimethylaminovinyl derivatives with sodium periodate in aqueous THF at elevated temperatures (50–60°C) for several hours leads to the formation of the desired 2-formylbenzofuran derivatives. lookchem.com This method provides an alternative to the direct oxidation of the 2-methyl group with selenium dioxide (SeO2), which can be slow and inefficient for certain substituted benzofurans. lookchem.com

Reactivity Studies and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions of the Benzofuran Ring System

The benzofuran ring system is susceptible to electrophilic aromatic substitution (EAS) reactions. The general mechanism for EAS involves the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or σ-complex. uci.edupitt.edu This is typically the rate-determining step. uci.edu The subsequent loss of a proton restores the aromaticity of the ring. uci.edupitt.edu

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.commasterorganicchemistry.com The regioselectivity of these reactions is directed by the substituents already present on the benzene ring. uci.edu Activating groups, which are electron-donating, generally direct incoming electrophiles to the ortho and para positions, while deactivating groups, which are electron-withdrawing, direct them to the meta position. uci.edumnstate.edu The formyl (–CHO) and carbonitrile (–CN) groups present in this compound are both deactivating groups. Therefore, they would be expected to direct incoming electrophiles to the meta positions relative to their own positions on the benzene portion of the benzofuran ring.

Transformations of the Formyl Group (–CHO)

The formyl group (–CHO) is a versatile functional group that can undergo a variety of chemical transformations.

Oxidation: The aldehyde can be oxidized to a carboxylic acid. lookchem.com For instance, the oxidation of a 2-formylbenzofuran to a benzofuran-2-carboxylic acid can be achieved using various oxidizing agents. lookchem.com

Condensation Reactions: The aldehyde can participate in condensation reactions. For example, it can react with hippuric acid in the presence of acetic anhydride (B1165640) to form 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. researchgate.net It can also undergo Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile. researchgate.net

Rearrangement: Under specific acidic conditions, such as using p-toluenesulfonic acid in (CF3)2CHOH, a 3-acylbenzofuran can be selectively transformed into a 3-formylbenzofuran through a rearrangement process. nih.gov

Transformations of the Carbonitrile Group (–CN)

The carbonitrile (nitrile) group (–CN) is a valuable functional group that can be converted into several other functionalities. The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to nucleophilic attack. libretexts.orgopenstax.orglibretexts.org

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. openstax.orgchemistrysteps.compressbooks.pub The reaction proceeds through an amide intermediate. libretexts.orgchemistrysteps.com In acidic hydrolysis, the nitrile nitrogen is first protonated, which activates the carbon for nucleophilic attack by water. chemistrysteps.compressbooks.pub

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4). openstax.orgchemistrysteps.compressbooks.pub The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the resulting imine intermediate. openstax.org Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can reduce nitriles to aldehydes. pressbooks.pub

Reaction with Organometallic Reagents: Nitriles react with Grignard reagents or organolithium reagents to form ketones after hydrolysis of the intermediate imine anion. openstax.orgchemistrysteps.compressbooks.pub

Regioselectivity and Stereoselectivity in Synthetic Pathways

Regioselectivity is a critical consideration in the synthesis of substituted benzofurans. In electrophilic aromatic substitution reactions on the benzofuran ring, the position of substitution is dictated by the directing effects of existing substituents. uci.edu For instance, in the synthesis of benzofuranones from α-phenoxycarbonyl compounds, cyclization typically occurs at the sterically less-hindered ortho position. oregonstate.edu

Stereoselectivity has been observed in photochemical reactions involving furan derivatives. For example, the photochemical reaction of 2,3-dihydrofuran (B140613) with aromatic aldehydes can exhibit stereoselectivity. researchgate.net In the formation of 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones from the reaction of furan-2-carboxaldehydes with hippuric acid, 2D NMR studies have confirmed the formation of the pure E isomer at the carbon-carbon double bond. researchgate.net

Coupling Reactions and Heterocyclic Annulation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for the synthesis of biaryl compounds, including those containing a benzofuran moiety. nih.govdntb.gov.ua For example, 2-(4-bromophenyl)benzofuran (B12281498) can undergo a Suzuki coupling with various arylboronic acids in the presence of a palladium catalyst and a base to yield novel benzofuran derivatives containing a biaryl moiety. nih.gov

Heterocyclic annulation, the formation of a new ring fused to an existing one, is another important strategy. Palladium-catalyzed reactions can be employed for the synthesis of benzofuran derivatives through intramolecular annulation. nih.gov For instance, the reaction of 2-(2-formylphenoxy)acetonitriles with aryl boronic acids, catalyzed by palladium acetate, proceeds via transmetalation, intramolecular insertion, hydrolysis, and aldol (B89426) condensation to afford benzoyl-substituted benzofurans. nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Formylbenzofuran-5-carbonitrile, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign every proton and carbon atom unequivocally.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde, furan (B31954), and benzene (B151609) ring protons. The aldehyde proton (-CHO) is characteristically found far downfield due to the deshielding effect of the carbonyl group. The protons on the aromatic and furan rings appear in the aromatic region, with their specific chemical shifts and coupling patterns revealing their positions relative to the electron-withdrawing nitrile and formyl groups.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data are predicted based on standard chemical shift values for analogous structures.

Atom Type Position Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Multiplicity
Aldehyde -CHO 9.8 - 10.5 180 - 185 s
Furan Proton H-3 7.5 - 7.9 115 - 125 s
Aromatic Proton H-4 7.9 - 8.2 125 - 130 d
Aromatic Proton H-6 7.7 - 8.0 128 - 135 dd
Aromatic Proton H-7 7.6 - 7.9 112 - 118 d
Nitrile Carbon -CN N/A 117 - 120 N/A
Furan Carbon C-2 N/A 152 - 158 N/A
Furan Carbon C-3 N/A 115 - 125 N/A
Aromatic Carbon C-3a N/A 125 - 130 N/A
Aromatic Carbon C-4 N/A 125 - 130 N/A
Aromatic Carbon C-5 N/A 105 - 110 N/A
Aromatic Carbon C-6 N/A 128 - 135 N/A
Aromatic Carbon C-7 N/A 112 - 118 N/A
Aromatic Carbon C-7a N/A 155 - 160 N/A

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, it would primarily show cross-peaks between the adjacent protons on the benzene ring (H-6 with H-7, and H-6 with H-4), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This technique allows for the unambiguous assignment of each protonated carbon by linking the ¹H and ¹³C data. For example, it would show a cross-peak between the aldehyde proton and the aldehyde carbon, the H-3 proton and the C-3 carbon, and so on.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for structure elucidation, as it shows correlations between protons and carbons over two to four bonds. This reveals the connectivity across quaternary (non-protonated) carbons and heteroatoms. Key expected HMBC correlations for confirming the structure include:

The aldehyde proton (H-2) correlating to the C-2 and C-3 carbons of the furan ring.

The furan proton (H-3) correlating to C-2, C-3a, and C-7a.

The aromatic proton H-4 correlating to the nitrile carbon (C-5) and C-7a.

The aromatic proton H-6 correlating to C-4, C-5, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which is essential for confirming stereochemistry and conformation. In the planar benzofuran (B130515) system, NOESY would show correlations between adjacent protons, such as the aldehyde proton and H-3, as well as between neighboring protons on the benzene ring (e.g., H-6 and H-7).

Deuterium (B1214612) Exchange: In a ¹H NMR experiment, adding a few drops of deuterium oxide (D₂O) and reshaking the NMR tube is a classic method to identify labile protons (e.g., -OH, -NH₂). Since this compound does not possess any exchangeable protons, its ¹H NMR spectrum is expected to show no change upon the addition of D₂O.

Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of protons and carbons. Changing from a standard solvent like deuterochloroform (CDCl₃) to an aromatic solvent like deuterobenzene (C₆D₆) can cause Aromatic Solvent-Induced Shifts (ASIS), which can be useful for resolving overlapping signals in the aromatic region of the spectrum. Similarly, using a more polar solvent like DMSO-d₆ can alter chemical shifts due to different solute-solvent interactions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the elemental formula, of a molecule, as well as structural information based on its fragmentation patterns.

HRESIMS is a soft ionization technique that allows for highly accurate mass measurement, which is critical for confirming the molecular formula of a compound.

For this compound, the molecular formula is C₁₀H₅NO₂. The calculated monoisotopic mass is 171.03203 Da. An HRESIMS experiment would be expected to detect the protonated molecule [M+H]⁺ at m/z 172.03931 or the sodium adduct [M+Na]⁺ at m/z 194.02125. The observation of a mass that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the correct elemental composition.

In mass spectrometry, after ionization, the molecular ion can break down into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that helps to confirm the structure. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 171.

Common fragmentation pathways for aromatic aldehydes often involve the loss of the formyl group or its components.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Ion Formula Likely Loss from Parent Ion
171 [C₁₀H₅NO₂]⁺ Molecular Ion [M]⁺
170 [C₁₀H₄NO₂]⁺ [M-H]⁺
143 [C₁₀H₅N]⁺ [M-CO]⁺
142 [C₉H₄NO]⁺ [M-CHO]⁺

The analysis of isotopic abundance, particularly the [M+1] peak resulting from the natural abundance of ¹³C, would further corroborate the number of carbon atoms in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a molecular "fingerprint". researchgate.net For this compound, the key functional groups—aldehyde, nitrile, and the benzofuran core—each exhibit characteristic absorption bands.

The aldehyde group (-CHO) is expected to produce two distinct and highly diagnostic signals:

C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1710-1685 cm⁻¹. The conjugation of the aldehyde with the benzofuran ring system is expected to shift this peak to a lower wavenumber compared to a simple aliphatic aldehyde.

Aldehydic C-H Stretch: A characteristic pair of weak to medium bands is expected around 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹. The peak around 2720 cm⁻¹ is particularly indicative of an aldehyde functional group. nih.gov

The nitrile group (-C≡N) is identified by its sharp, medium-intensity absorption band:

C≡N Stretch: This vibration is expected in the 2230-2210 cm⁻¹ range. The conjugation with the aromatic system typically has a slight effect on the intensity and exact position of this band.

The benzofuran ring system contributes several key signals:

Aromatic C-H Stretch: Absorption bands appearing above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ region, are characteristic of C-H bonds on the aromatic ring. researchgate.net

Aromatic C=C Stretch: A series of medium to weak absorptions are expected in the 1600-1450 cm⁻¹ range, corresponding to the carbon-carbon double bond stretching within the benzene and furan rings. researchgate.net

C-O-C Stretch: The ether linkage within the furan ring is expected to produce a strong absorption band in the 1250-1050 cm⁻¹ region, which is typical for aryl ethers.

The region below 1400 cm⁻¹ is known as the fingerprint region, where complex vibrations make definitive assignments difficult but provide a unique pattern for the molecule as a whole. nih.gov

Table 1: Predicted Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)Expected Intensity
AldehydeC=O Stretch1710 - 1685Strong
AldehydeC-H Stretch2850 - 2800 / 2750 - 2700Weak to Medium
NitrileC≡N Stretch2230 - 2210Medium, Sharp
AromaticC-H Stretch3100 - 3050Weak to Medium
AromaticC=C Stretch1600 - 1450Medium to Weak
Aryl EtherC-O-C Stretch1250 - 1050Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. bldpharm.com The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. cuestionesdefisioterapia.com In organic molecules, the most common transitions involve the excitation of n (non-bonding) or π (pi-bonding) electrons to antibonding π* orbitals. google.com

The structure of this compound features an extended conjugated system encompassing the benzofuran ring, the formyl group, and the nitrile group. This extensive conjugation is expected to result in strong absorption in the UV region. The key electronic transitions predicted for this molecule are:

π → π Transitions:* These high-intensity absorptions arise from the excitation of electrons in the π-bonding orbitals of the conjugated system to empty π* antibonding orbitals. Due to the extended conjugation, these transitions are expected to occur at longer wavelengths (lower energy) compared to simpler aromatic systems.

n → π Transitions:* These lower-intensity transitions involve the promotion of non-bonding electrons (from the oxygen of the formyl and furan groups) to π* antibonding orbitals. These transitions occur at even longer wavelengths than the π → π* transitions but are often much weaker and can sometimes be obscured by the more intense π → π* bands. google.com

The solvent used for analysis can influence the absorption maxima (λ_max). Increasing solvent polarity typically causes a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. cuestionesdefisioterapia.com

Table 2: Predicted Electronic Transitions for this compound

Transition TypeOrbitals InvolvedExpected Wavelength RegionExpected Molar Absorptivity (ε)
π → πHOMO (π) to LUMO (π)250 - 350 nmHigh (10,000 - 50,000 L mol⁻¹ cm⁻¹)
n → πHOMO-1 (n) to LUMO (π)> 300 nmLow (10 - 1,000 L mol⁻¹ cm⁻¹)

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with high precision.

For this compound, a single-crystal X-ray diffraction analysis would provide invaluable information. Key structural features to be determined would include:

Planarity: Confirmation of the planarity of the benzofuran ring system.

Conformation: The relative orientation of the formyl group with respect to the furan ring. It is expected to be coplanar to maximize conjugation, existing in either a cis or trans conformation relative to the furan oxygen.

Intermolecular Interactions: Identification of how the molecules pack in the crystal lattice. Potential interactions could include π-π stacking between the aromatic rings and dipole-dipole interactions involving the polar nitrile and carbonyl groups.

Precise Geometric Parameters: Exact bond lengths and angles, which would reflect the effects of electron delocalization across the conjugated system. For instance, the C-C bond between the ring and the formyl group would be expected to have a length intermediate between a typical single and double bond.

Although no experimental crystal structure has been published for this specific compound, data for related benzofuran derivatives confirm the utility of this technique for elucidating such structural details. researchgate.net

Table 3: Key Structural Parameters Obtainable from X-ray Crystallography

ParameterInformation Provided
Crystal System & Space GroupDescribes the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the repeating unit of the crystal.
Bond LengthsPrecise distances between bonded atoms, indicating bond order.
Bond AnglesAngles between adjacent bonds, defining molecular geometry.
Torsional AnglesDefines the conformation of substituents and planarity of rings.
Intermolecular DistancesReveals non-covalent packing forces like hydrogen bonds and π-stacking.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Conformational Analysis

Chiroptical spectroscopy, particularly circular dichroism (CD), is a technique that measures the differential absorption of left- and right-circularly polarized light. nih.gov This phenomenon is only observed in chiral molecules—those that are non-superimposable on their mirror images. mdpi.com

The molecule this compound is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, in an achiral solvent, it will not produce a CD signal. The CD spectrum would be a flat line at zero ellipticity.

However, CD spectroscopy could become a relevant analytical tool under specific circumstances:

Chiral Environment: If the molecule is dissolved in a chiral solvent or bound to a chiral host molecule (such as cyclodextrin (B1172386) or a protein), it can exhibit an induced circular dichroism (ICD) spectrum. The sign and magnitude of the ICD signal could then provide information about the conformation of the molecule within that chiral environment. researchgate.net

Chiral Aggregation: If the molecules were to self-assemble into a stable, chiral supramolecular structure, the aggregate could exhibit a CD signal.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Formylbenzofuran-5-carbonitrile. These methods allow for the precise determination of its electronic structure and conformational preferences.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and energetics of this compound. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the ground-state electronic energy, molecular orbital energies, and the distribution of electron density can be accurately calculated. These calculations are crucial for understanding the molecule's stability and aromaticity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of its kinetic stability and chemical reactivity. A larger HOMO-LUMO gap generally signifies higher stability.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

ParameterValue
Total Energy (Hartree)-625.12345
HOMO Energy (eV)-6.789
LUMO Energy (eV)-2.345
HOMO-LUMO Gap (eV)4.444
Dipole Moment (Debye)3.12

Note: The data in this table is illustrative and based on typical values for similar compounds, as specific published data for this compound is not available.

The presence of the formyl group (CHO) introduces a degree of rotational freedom in this compound. Conformational analysis is performed to identify the most stable arrangement of atoms in three-dimensional space. By systematically rotating the formyl group relative to the benzofuran (B130515) ring and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. For this compound, two primary planar conformers arising from the orientation of the formyl group would be expected. The relative energies of these conformers determine their population at a given temperature. The global minimum represents the most stable and thus most abundant conformer. A study on related 5-benzylimidazolidin-4-one derivatives demonstrated that energy differences between conformers can be small, suggesting that multiple conformations may be accessible at ambient temperatures ethz.ch.

Table 2: Relative Energies of Conformers of this compound

ConformerDihedral Angle (O=C-C=C)Relative Energy (kcal/mol)
Conformer A (syn)0.00
Conformer B (anti)180°1.25

Note: This data is hypothetical and serves to illustrate the expected outcome of a conformational analysis.

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. joaquinbarroso.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding of each nucleus. joaquinbarroso.com These shielding values can then be converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). joaquinbarroso.com The predicted ¹H and ¹³C NMR spectra are invaluable for the structural elucidation of this compound and for assigning experimentally observed signals to specific atoms within the molecule. joaquinbarroso.comorganicchemistrydata.org

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted Chemical Shift (ppm)
C2152.3
C3112.1
C3a125.8
C4129.5
C5110.2
C6135.4
C7115.6
C7a155.9
CN118.0
CHO189.7

Note: The predicted chemical shifts are illustrative and based on general values for similar functional groups.

Molecular Reactivity Descriptors

Molecular reactivity descriptors, derived from conceptual DFT, provide a framework for understanding and predicting the reactive behavior of this compound.

Table 4: Condensed Fukui Functions for Selected Atoms of this compound

Atomf⁺ (for Nucleophilic Attack)f⁻ (for Electrophilic Attack)
C20.0850.021
C30.0320.095
C60.0450.088
C (Formyl)0.1500.010
O (Formyl)0.0980.045

Note: These values are hypothetical and for illustrative purposes only.

The Hard and Soft Acids and Bases (HSAB) principle is a valuable qualitative tool for understanding and predicting the outcome of chemical reactions. adichemistry.comwikipedia.org It classifies chemical species as either "hard," "soft," or "borderline." Hard acids prefer to react with hard bases, and soft acids with soft bases. adichemistry.comwikipedia.org In the context of this compound, the various atomic sites can be classified based on their calculated properties. For instance, the carbonyl carbon of the formyl group is a hard acid site, making it a likely target for hard nucleophiles. In contrast, certain carbons within the aromatic ring system may exhibit softer characteristics, predisposing them to reactions with soft electrophiles. The HSAB principle can thus guide the prediction of regioselectivity in reactions involving this molecule.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and selectivity of chemical reactions. acs.orgwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the highest-energy orbital containing electrons, acts as a nucleophile or electron donor. libretexts.orgyoutube.com Conversely, the LUMO, as the lowest-energy orbital without electrons, acts as an electrophile or electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, FMO theory can predict the most probable sites for electrophilic and nucleophilic attack. The electron-withdrawing nature of the formyl (-CHO) and nitrile (-CN) groups, coupled with the aromatic benzofuran core, creates a complex electronic landscape. The oxygen atom of the formyl group, with its lone pairs, is a likely site for protonation or interaction with Lewis acids, a behavior dictated by the character of the HOMO. youtube.com The carbonyl carbon of the formyl group is expected to be highly electrophilic and thus a primary site for nucleophilic attack, which is related to the localization of the LUMO. researchgate.net

Table 1: Hypothetical FMO Properties of this compound

Molecular OrbitalCalculated Energy (eV)Primary Location of Electron DensityImplied Reactivity
HOMO -7.5Benzofuran ring, Oxygen of formyl groupNucleophilic/Basic center
LUMO -2.1Carbonyl carbon of formyl group, Nitrile carbonElectrophilic center
HOMO-LUMO Gap 5.4N/AIndicator of kinetic stability

This table is illustrative and based on general principles of FMO theory applied to similar aromatic aldehydes and nitriles. Actual values would require specific quantum chemical calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. numberanalytics.comacademie-sciences.fr By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies, thereby building a comprehensive picture of the reaction pathway. researchgate.net

For this compound, a key reaction for investigation would be the nucleophilic addition to the carbonyl group of the formyl moiety, a fundamental process in organic chemistry. numberanalytics.comacademie-sciences.fr For example, the reaction with a simple nucleophile like a cyanide ion (CN⁻) or an organolithium reagent (like n-BuLi) could be modeled. researchgate.netrsc.org

The process would involve the following computational steps:

Reactant and Product Optimization: The geometries of the starting material (this compound and the nucleophile) and the final product (the tetrahedral intermediate) are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactants and the product is performed. This involves algorithms that locate a first-order saddle point on the potential energy surface—a structure that is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

Frequency Calculation: Vibrational frequency calculations are performed on all stationary points (reactants, products, and transition state). A stable structure will have all real (positive) vibrational frequencies, while a true transition state is characterized by exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Reaction Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations can be run starting from the transition state to confirm that it correctly connects the desired reactants and products.

Such studies on similar systems, like the addition of nucleophiles to various benzaldehydes, have shown that the electrophilicity is primarily governed by electrostatic interactions between the carbonyl compound and the incoming nucleophile. researchgate.net Computational analysis allows for the quantification of these forces and the strain energy required to distort the reactants into the transition state geometry.

Ligand-Target Interaction Studies (Methodological Focus, Excluding Biological Outcomes)

Molecular Docking Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a protein target and for predicting the binding mode of a ligand. mdpi.com

The application of molecular docking to study the interaction of this compound with a hypothetical protein target would involve several key steps:

Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained, usually from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

Preparation of the Ligand: The 3D structure of this compound is generated and its energy is minimized to obtain a stable conformation.

Defining the Binding Site: The active site or binding pocket on the protein is defined. This can be based on the location of a co-crystallized ligand in an experimental structure or predicted using pocket-finding algorithms.

Docking Simulation: A docking algorithm is used to systematically sample a large number of possible conformations and orientations of the ligand within the defined binding site. These poses are then scored using a scoring function that estimates the binding affinity.

Analysis of Results: The results are analyzed to identify the most likely binding poses, typically those with the lowest binding energy scores. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are examined in detail.

Studies on various benzofuran derivatives have successfully used molecular docking to understand their binding mechanisms with different protein targets. researchgate.netnih.govresearchgate.netnih.gov For example, docking studies on benzofuran-chalcones against the EGFR-tyrosine kinase active site helped to rationalize their inhibitory potential by identifying key hydrogen bonding and hydrophobic interactions. nih.gov

Table 2: Representative Docking Results for Benzofuran Derivatives Against Various Protein Targets

Compound ClassProtein TargetDocking Score (kcal/mol)Key Interactions NotedReference
Benzofuran-1,3,4-oxadiazolesAsp kinase (MTB)-7.0 to -8.5Hydrogen bonding, hydrophobic interactions researchgate.net
Benzofuran-based hybridsAcetylcholinesterase-8.5 to -11.2Pi-pi stacking, hydrogen bonds nih.gov
Benzo[c]furan-chalconesEGFR-Tyrosine Kinase-7.8 to -9.1Hydrogen bonding, halogen bonding, hydrophobic interactions nih.gov

This table presents a summary of findings from various studies on benzofuran derivatives to illustrate typical results from molecular docking analyses.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. nih.gov By simulating the movements of atoms over time, MD can be used to assess the stability of a protein-ligand complex, explore conformational changes, and refine binding poses obtained from docking. nih.govfrontiersin.org

To study the complex of this compound with a protein target, an MD simulation would typically be performed after an initial docking study. The workflow is as follows:

System Setup: The best-ranked docked complex is placed in a simulation box, which is then filled with explicit water molecules to mimic physiological conditions. Counter-ions are added to neutralize the system's charge.

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries introduced during the setup.

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This is done in stages, often with restraints on the protein and ligand atoms that are slowly released, allowing the system to reach a stable state.

Production Run: Once equilibrated, the simulation is run for a specified period, typically ranging from nanoseconds to microseconds. During this production phase, the trajectory (positions, velocities, and energies of all atoms) is saved at regular intervals.

Trajectory Analysis: The saved trajectory is analyzed to understand the behavior of the complex. Key parameters include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid.

Hydrogen Bond Analysis: To monitor the persistence of specific hydrogen bonds between the ligand and protein throughout the simulation.

MD simulations have been applied to various benzofuran derivatives to confirm the stability of their docked poses and to gain deeper insights into their binding interactions. nih.goveurjchem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govmdpi.com

Developing a QSAR model for a series of benzofuran-5-carbonitrile derivatives, including the 2-formyl parent compound, would follow these general steps:

Data Set Collection: A dataset of compounds with a common structural scaffold (benzofuran-5-carbonitrile) and their experimentally measured biological activities (e.g., IC₅₀ values) is compiled. nih.govnih.gov The dataset is typically divided into a training set for model development and a test set for external validation. nih.gov

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including topological, electronic, geometric, and physicochemical properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable).

Model Validation: The robustness and predictive power of the QSAR model are rigorously validated. Internal validation techniques like leave-one-out cross-validation (q²) are used, along with external validation using the test set (predictive r²). nih.gov

A 2D-QSAR study on benzofuran-based vasodilators successfully developed a statistically significant model, highlighting the importance of specific molecular descriptors in determining the compounds' activity. nih.govnih.gov

Table 3: Statistical Parameters for a Representative 2D-QSAR Model of Benzofuran Derivatives

ParameterDescriptionValue
N Number of compounds in the dataset24
Coefficient of determination (goodness of fit)0.816
R²cvOO Cross-validation coefficient (leave-one-out)0.731
F Fischer statistic (statistical significance)21.103
Variance of the regression6.191 x 10⁻⁸

Data adapted from a 2D-QSAR study on benzofuran-based vasodilators. nih.gov These parameters indicate a model with good internal predictivity and statistical significance.

Machine Learning and Artificial Intelligence in Chemical Research

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research, offering powerful tools for tasks ranging from property prediction to novel molecule design. mrlcg.comresearchgate.net Unlike traditional QSAR models that are based on predefined mathematical forms, ML algorithms can learn complex, non-linear relationships directly from data. nih.gov

In the context of this compound and its derivatives, ML could be applied in several ways:

Property Prediction: ML models, such as random forests, support vector machines, or deep neural networks, can be trained on large datasets of diverse chemical structures to predict a wide range of properties for new molecules. chemrxiv.orgarxiv.org This includes physicochemical properties (solubility, pKa), pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity), and biological activities. nih.govneurips.cc

De Novo Drug Design: Generative ML models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on libraries of known molecules to learn the underlying rules of chemical structure. These models can then generate novel molecular structures, such as new benzofuran derivatives, that are predicted to have desired properties. youtube.com

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even devise entire synthetic routes for target molecules like this compound. These models are trained on vast databases of published chemical reactions.

The development of ML models involves training an algorithm on a large dataset of molecules and their associated properties. neovarsity.orgnih.gov For instance, a neural network could be trained using molecular fingerprints or graph-based representations of thousands of benzofuran compounds to predict their activity against a specific biological target. The trained model could then predict the activity of this compound with a certain degree of confidence, helping to prioritize it for further experimental testing. The increasing availability of large chemical datasets and advancements in ML algorithms are making these in silico approaches an integral part of modern chemical and pharmaceutical research. researchgate.net

Structure Reactivity Relationships and Design Principles

Influence of Substituents on Benzofuran (B130515) Core Reactivity

The benzofuran ring system, consisting of a fused benzene (B151609) and furan (B31954) ring, is an electron-rich heterocycle. However, the reactivity of the benzofuran core is significantly modulated by the nature of its substituents.

Electron-donating vs. Electron-withdrawing Groups: The introduction of electron-donating groups onto the phenyl ring of the benzofuran system generally enhances the reactivity towards electrophilic substitution. Conversely, electron-withdrawing substituents decrease the electron density of the ring, making it less susceptible to electrophilic attack. acs.org In the case of 2-Formylbenzofuran-5-carbonitrile, both the formyl and carbonitrile groups are strongly electron-withdrawing, which deactivates the benzofuran core towards typical electrophilic aromatic substitution reactions.

Directing Effects: Substituents also direct the position of incoming electrophiles. For instance, electrophilic attack on the unsubstituted benzofuran typically occurs at the C2 position due to the stability of the resulting intermediate. youtube.com However, the presence of substituents can alter this preference.

Impact on Biological Activity: The type and position of substituents on the benzofuran scaffold are critical determinants of its biological activity. nih.gov For example, the introduction of halogen atoms can enhance anticancer activity, likely due to their ability to form halogen bonds and increase hydrophobic interactions. nih.govnih.gov The ester or heterocyclic rings at the C-2 position have also been identified as crucial for cytotoxic activity. nih.gov

Positional Effects of Formyl and Carbonitrile Groups on Chemical Transformations

The specific placement of the formyl group at the C2 position and the carbonitrile group at the C5 position has profound consequences for the molecule's reactivity.

C2-Formyl Group: The formyl group at the 2-position is a key site for a variety of chemical transformations. It can readily undergo nucleophilic addition reactions, oxidations to a carboxylic acid, and reductions to an alcohol. The aldehyde functionality is a versatile handle for constructing more complex molecules. For example, it can participate in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcone (B49325) derivatives. lookchem.com

The combination of these two groups creates a molecule with distinct reactive sites, allowing for selective chemical modifications. For instance, the reactivity of the 2-methyl group in a related precursor is enhanced due to its acidic nature, allowing for selective reactions at that position. nih.gov

Design Principles for Modulating Reactivity and Selectivity

The design of benzofuran-based compounds with specific reactivity and selectivity profiles relies on a deep understanding of substituent effects.

Strategic Placement of Functional Groups: By strategically placing electron-donating or electron-withdrawing groups, chemists can fine-tune the electronic properties of the benzofuran ring and direct the outcome of chemical reactions. For example, to facilitate an intramolecular cyclization, an alkoxy substituent on the benzene ring can be essential for an efficient reaction. thieme.de

Use of Protecting Groups: In multistep syntheses, protecting groups can be employed to temporarily block reactive sites and achieve regioselective transformations.

Catalyst Control: The choice of catalyst can significantly influence the reaction pathway and the stereoselectivity of the products. mdpi.comnih.gov For instance, different metal catalysts can promote various types of bond formations in the synthesis of substituted benzofurans. acs.orgnih.gov

Solvent and Reaction Conditions: The solvent and other reaction conditions, such as temperature and the presence of a base or acid, can also be manipulated to control the reactivity and selectivity of a reaction. spectrabase.com

Correlations between Molecular Structure and Spectroscopic Signatures

The structure of this compound gives rise to characteristic spectroscopic signatures that can be used for its identification and characterization.

Spectroscopic TechniqueKey Features for this compound
Infrared (IR) Spectroscopy - A strong absorption band for the C≡N stretch of the carbonitrile group, typically around 2220-2260 cm⁻¹. nih.gov - A strong absorption band for the C=O stretch of the formyl group, typically around 1670-1700 cm⁻¹. nih.gov - C-H stretching vibrations for the aromatic and aldehyde protons.
Nuclear Magnetic Resonance (NMR) Spectroscopy - A distinct singlet in the ¹H NMR spectrum for the aldehyde proton (CHO), typically in the range of 9-10 ppm. nih.gov - Aromatic proton signals in the ¹H NMR spectrum with coupling patterns characteristic of the substitution on the benzofuran ring. - In the ¹³C NMR spectrum, a resonance for the carbonyl carbon of the aldehyde group (around 180-200 ppm) and a resonance for the carbon of the nitrile group (around 115-125 ppm). The chemical shifts of the benzofuran ring carbons will also be influenced by the substituents.
Mass Spectrometry (MS) - The molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, such as the loss of the formyl group (CHO). nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict and interpret these spectroscopic features, providing a deeper understanding of the relationship between the molecule's structure and its spectra. globalresearchonline.net

Electronic and Steric Effects on Reaction Pathways

The reaction pathways of this compound are governed by a combination of electronic and steric effects.

Electronic Effects: The electron-withdrawing nature of both the formyl and carbonitrile groups significantly influences the electron distribution within the molecule. This deactivation of the aromatic system makes electrophilic substitution reactions more challenging. Conversely, the electrophilic character of the aldehyde carbon is enhanced, making it more susceptible to nucleophilic attack. The oxygen atom in the furan ring is more electronegative than the nitrogen in the analogous indole, which also affects the reactivity. youtube.com

Steric Effects: The steric hindrance around the reactive sites can also play a role in determining the outcome of a reaction. While the formyl group at the C2 position is relatively accessible, bulky reagents may face some steric hindrance from the adjacent furan oxygen and the benzene ring.

The interplay of these effects dictates the regioselectivity and stereoselectivity of reactions involving this compound. For example, in Friedel-Crafts acylation of unsubstituted benzofuran, a mixture of 2- and 3-substituted products can be obtained, highlighting the subtle balance of electronic and steric factors. spectrabase.com

Advanced Applications in Materials Science and Chemical Technologies

Organic-Electronic Materials

The inherent electronic properties of the benzofuran (B130515) system, combined with the functional handles provided by the formyl and cyano groups, position 2-Formylbenzofuran-5-carbonitrile as a valuable building block for a new generation of organic-electronic materials.

Applications in Organic Light-Emitting Diodes (OLEDs)

While direct use of this compound in OLEDs is not extensively documented, its structural motifs are found in highly efficient emitter materials. The pyrimidine-5-carbonitrile unit, for instance, has been successfully incorporated as an electron-accepting core in thermally activated delayed fluorescence (TADF) emitters for blue OLEDs. ktu.eduscienceopen.com These materials have demonstrated high external quantum efficiencies, with non-doped devices reaching up to 12.8% and doped devices achieving 14%. ktu.eduscienceopen.com

The key to the success of these materials lies in the ability of the carbonitrile group to act as a strong electron acceptor, facilitating the charge transfer necessary for light emission. The formyl group on this compound provides a convenient site for further chemical modification, allowing for the synthesis of complex donor-acceptor molecules with tailored electronic properties for efficient OLED performance.

Compound FamilyApplicationKey Performance Metric
Pyrimidine-5-carbonitrile derivativesBlue TADF Emitters in OLEDsExternal Quantum Efficiency up to 14%
Carbazole-substituted pyrimidine-5-carbonitrilesDoping-free sky-blue OLEDsMaximum External Efficiency of 12.8%

Photovoltaic Applications

In the realm of renewable energy, benzofuran derivatives are being explored for their use in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). The benzofuran scaffold can act as an effective electron donor in organic sensitizers. The strategic placement of electron-withdrawing groups, such as the formyl and cyano moieties present in this compound, is a common strategy to modulate the electronic properties of these dyes. This tuning of the dye's absorption spectrum and energy levels is crucial for achieving efficient charge separation and high power conversion efficiencies in solar cells.

Fluorescent and Luminescent Materials

The inherent fluorescence of the benzofuran ring system makes it an attractive scaffold for the design of novel fluorescent and luminescent materials. The reactivity of the formyl group in this compound is a key feature that allows for its derivatization into a wide array of fluorescent probes and labels.

Research has shown that the aldehyde group can readily react with hydrazines to form fluorescent hydrazones. nih.gov This reaction is a cornerstone in the development of probes for detecting carbonyl groups in biological systems. nih.gov By analogy, this compound can serve as a platform for creating fluorescent probes with specific targeting capabilities. For instance, the introduction of a triphenylphosphonium group can direct the probe to mitochondria within cells. nih.gov

Furthermore, the emission properties of these materials can be fine-tuned. For example, the incorporation of carbazole (B46965) moieties can lead to materials exhibiting aggregation-induced emission enhancement (AIEE), where the fluorescence intensity increases in the solid state. ktu.eduscienceopen.com

FeatureApplicationMechanism
Formyl GroupFluorescent ProbesReaction with hydrazines to form fluorescent hydrazones
Benzofuran CoreLuminescent MaterialsInherent fluorescence and platform for derivatization
FunctionalizationTargeted ImagingIntroduction of specific groups for subcellular localization

Advanced Dyes and Pigments for Industrial Applications

The chromophoric nature of the benzofuran ring, coupled with the bathochromic shifting potential of the formyl and cyano groups, makes this compound a candidate for the development of novel dyes and pigments. Dyes are utilized across a vast range of industries, including textiles, plastics, paper, and cosmetics, to impart color to products. researchgate.netresearchgate.net The ability to chemically modify the this compound structure allows for the creation of a diverse palette of colors with potentially high stability and performance characteristics suitable for various industrial applications.

Chemical Sensors and Probes

The development of chemical sensors and probes is a rapidly growing field, and this compound offers a versatile platform for creating new sensing molecules. The formyl group is a key reactive handle for synthesizing probes that can detect specific analytes through a change in their fluorescent or colorimetric properties. For example, the reaction of the aldehyde with specific reagents can lead to a "switch-on" fluorescence response in the presence of a target molecule. nih.gov

Moreover, the electronic properties conferred by the carbonitrile group can be exploited in the design of electrochemical sensors. The pyrimidine-5-carbonitrile framework, for instance, has been used to create luminescent oxygen sensors. ktu.eduscienceopen.com This suggests that derivatives of this compound could be developed into sensors for a variety of analytes, leveraging both optical and electronic detection mechanisms. The ability to create multifunctional probes by modifying both the formyl and benzofuran core opens up possibilities for sophisticated sensing applications. nih.gov

Building Blocks for Complex Supramolecular Architectures

The strategic design and synthesis of functional organic molecules are foundational to the development of advanced materials in supramolecular chemistry. Within this context, this compound emerges as a promising, albeit largely unexplored, building block for the construction of intricate, higher-order structures such as Covalent Organic Frameworks (COFs). The inherent functionalities of this molecule—the reactive aldehyde group and the electron-withdrawing nitrile moiety on a rigid benzofuran scaffold—provide a versatile platform for creating complex and functional supramolecular architectures.

While direct experimental studies on the supramolecular assembly of this compound are not extensively documented in publicly available research, its potential can be inferred from the successful synthesis of analogous benzofuran-containing supramolecular structures. Research has demonstrated that benzofuran derivatives are effective components in the construction of crystalline, porous, and stable two-dimensional COFs. acs.orgdocumentsdelivered.comscribd.com These frameworks are synthesized through irreversible cascade reactions that connect hydroxybenzene-aldehydes with acetonitrile (B52724) building blocks, resulting in cyano-substituted benzofuran linkages. acs.orgdocumentsdelivered.comscribd.com This approach highlights a viable pathway where a suitably substituted salicylaldehyde (B1680747) could react to form a benzofuran structure akin to the title compound, which then integrates into a larger covalent framework.

The formyl group at the 2-position of the benzofuran ring is a key reactive site for forming imine bonds through condensation reactions with multitopic amines, a common strategy in COF synthesis. The nitrile group at the 5-position, on the other hand, can serve multiple roles. It can act as a site for post-synthetic modification, allowing for the introduction of new functionalities into the supramolecular structure. acs.orgdocumentsdelivered.comscribd.com Furthermore, the electron-withdrawing nature of the nitrile can influence the electronic properties of the resulting material, making it a candidate for applications in photocatalysis and electronics. researchgate.netrsc.org

The integration of benzofuran moieties into donor-acceptor COFs has been shown to yield materials with wide visible light response ranges and efficient separation of photogenerated charges, making them suitable for photocatalytic applications. researchgate.net The combination of the electron-rich benzofuran ring with the electron-deficient nitrile group in this compound suggests its potential as a donor-acceptor building block for such advanced materials.

The table below outlines the characteristics of COFs synthesized from analogous benzofuran building blocks, providing a predictive insight into the potential properties of supramolecular structures derived from this compound.

PropertyGS-COF-1GS-COF-2BF-COFs
Monomers 2,5-dihydroxyterephthalaldehyde, 1,3,5-tris(4-aminophenyl)benzene, malononitrile2,5-dihydroxyterephthalaldehyde, 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline, malononitrileTautomeric benzofuran precursors
Linkage Cyano-substituted benzofuranCyano-substituted benzofuranBenzofuran-hetero nih.govradialene
Porosity Crystalline with porous structureCrystalline with porous structureFavorable solvent tolerance
Stability High chemical stability in acid and baseHigh chemical stability in acid and baseEnhanced solvent tolerance
Potential Application Superprotonic conductionSuperprotonic conductionPhotocatalysis

This table is generated based on data from analogous benzofuran-linked Covalent Organic Frameworks. acs.orgscribd.comresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.